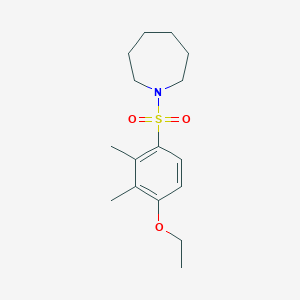
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate, also known as DCQ or NSC 727447, is a chemical compound that has been widely used in scientific research. It is a member of the quinoline family and has been studied for its potential applications in various fields, including medicine, chemistry, and biology.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate is not fully understood. However, it has been shown to intercalate into DNA and RNA, which can lead to changes in their structure and function. 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. These effects may contribute to the potential anti-tumor and anti-inflammatory properties of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate.
Biochemical and Physiological Effects:
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines in immune cells. In addition, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been shown to inhibit the growth of various tumor cell lines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. In addition, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been shown to have some toxicity in certain cell lines, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate. One potential direction is the development of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate-based fluorescent probes for the detection of DNA and RNA in living cells. Another potential direction is the development of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate-based metal complexes for use as catalysts in organic synthesis. In addition, further studies are needed to fully understand the mechanism of action of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate involves the reaction of 5,7-dichloro-8-quinolinecarboxylic acid with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate as a white solid with a melting point of 215-217°C. The purity of the compound can be confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for DNA, RNA, and proteins. It has also been used as a ligand for metal complexes and as a catalyst in organic synthesis. In addition, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been studied for its potential anti-tumor and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C17H13Cl2NO4S |
|---|---|
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
(5,7-dichloroquinolin-8-yl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-2-23-11-5-7-12(8-6-11)25(21,22)24-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3 |
Clave InChI |
MSMMAARNQMHPPI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)

![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)



![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)
